[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate is a chemical compound with a complex structure that includes multiple acetoxy groups attached to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate typically involves the acetylation of a precursor compound. One common method is the acetylation of a dihydropyran derivative using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dihydropyran derivative and acetic acid.
Oxidation: Oxidative reactions can convert the acetoxy groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include dihydropyran derivatives with varying functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of [(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the dihydropyran ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4R)-3,4-diacetyloxy-2-oxanyl]methyl ester: This compound has a similar structure but differs in the position of the acetoxy groups.
Tri-O-acetyl-D-glucal: Another acetylated compound used in organic synthesis, particularly in the preparation of oligosaccharides.
Uniqueness
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate is unique due to its specific arrangement of acetoxy groups and the presence of the dihydropyran ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H16O7 |
---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i1+1,2+1,3+1 |
InChI Key |
LLPWGHLVUPBSLP-PHOAIWMNSA-N |
Isomeric SMILES |
[13CH3]C(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)[13CH3])OC(=O)[13CH3] |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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